molecular formula C9H9BrINO B14051241 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one

Cat. No.: B14051241
M. Wt: 353.98 g/mol
InChI Key: ANYBOOHDUKAWSD-UHFFFAOYSA-N
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Description

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C9H9BrINO and a molecular weight of 353.98 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 1-(4-Amino-2-iodophenyl)propan-2-one under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, iodine, and bromine groups allows for diverse interactions with biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

1-(4-amino-2-iodophenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrINO/c1-5(13)9(10)7-3-2-6(12)4-8(7)11/h2-4,9H,12H2,1H3

InChI Key

ANYBOOHDUKAWSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)N)I)Br

Origin of Product

United States

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